(Rac)-Lartesertib: A Technical Deep Dive into its DNA Damage Response Mechanism
(Rac)-Lartesertib: A Technical Deep Dive into its DNA Damage Response Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that maintains genomic integrity.[3] In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM initiates a signaling cascade that orchestrates cell cycle checkpoints, DNA repair, and, in cases of irreparable damage, apoptosis.[3] Many cancer cells exhibit a heightened reliance on DDR pathways for survival due to increased genomic instability and replication stress. Consequently, targeting key DDR kinases like ATM presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of (Rac)-Lartesertib, with a specific focus on its role in the DNA damage response, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
Lartesertib functions as an ATP-competitive inhibitor of ATM kinase.[1] By binding to the kinase domain of ATM, Lartesertib effectively blocks its catalytic activity, preventing the autophosphorylation of ATM at serine 1981, a critical step in its activation following the detection of DSBs.[4] This inhibition sets off a cascade of downstream effects that ultimately compromise the cancer cell's ability to respond to and repair DNA damage.
The primary consequences of ATM inhibition by Lartesertib include:
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Abrogation of Cell Cycle Checkpoints: Activated ATM normally phosphorylates and activates downstream effectors such as Checkpoint Kinase 2 (CHK2) and p53.[3] This leads to cell cycle arrest, providing time for DNA repair. Lartesertib prevents the phosphorylation of these key proteins, thereby disrupting the G1/S and G2/M checkpoints and allowing cells with damaged DNA to proceed through the cell cycle.[5][6] This premature mitotic entry with unrepaired DNA can lead to mitotic catastrophe and cell death.
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Inhibition of DNA Repair: ATM plays a pivotal role in initiating the repair of DSBs, primarily through the homologous recombination (HR) pathway. By inhibiting ATM, Lartesertib suppresses the repair of these lethal DNA lesions.
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Sensitization to DNA Damaging Agents: By crippling the cell's ability to repair DSBs, Lartesertib sensitizes cancer cells to the effects of DNA-damaging agents like ionizing radiation and certain chemotherapies.[2][5] This forms the basis for its investigation in combination therapies.
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Induction of Synthetic Lethality: In cancers with pre-existing defects in other DDR pathways (e.g., mutations in BRCA1/2), the inhibition of ATM can be synthetically lethal. These cancer cells are already compromised in their ability to repair DNA and become critically dependent on the ATM pathway for survival. Lartesertib exploits this dependency, leading to selective killing of tumor cells while sparing normal cells with intact DDR pathways.[3] This principle is also being explored in combination with inhibitors of other DDR proteins, such as the ATR (Ataxia-Telangiectasia and Rad3-related) kinase.[3]
Quantitative Data
The following tables summarize the key quantitative data reported for (Rac)-Lartesertib in preclinical and clinical studies.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| ATM Kinase Inhibition (IC50) | < 1 nM | Cell-free biochemical assay | [1][7] |
| Cellular Inhibition of ATM Phosphorylation (IC50) | 9 - 64 nM | Panel of 8 cancer cell lines | [5] |
| Cellular Inhibition of CHK2 Phosphorylation (IC50) | 9 - 64 nM | Panel of 8 cancer cell lines | [5] |
Table 2: Clinical Pharmacokinetics and Pharmacodynamics (Phase I Study NCT04882917)
| Parameter | Dose Range | Value | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 100 - 400 mg QD | 300 mg once daily | Advanced solid tumors | [8][9] |
| Median Time to Maximum Plasma Concentration (Tmax) | 100 - 400 mg QD | 1 - 2 hours | Advanced solid tumors | [8][9] |
| Mean Elimination Half-life (t1/2) | 100 - 400 mg QD | 5 - 7 hours | Advanced solid tumors | [8][9] |
| Target Inhibition (γ-H2AX reduction) | 100 - 400 mg QD | 80% - 100% | Advanced solid tumors | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Lartesertib and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of (Rac)-Lartesertib in the DNA damage response pathway.
Caption: A representative experimental workflow for assessing the effect of Lartesertib on ATM signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical and clinical evaluation of (Rac)-Lartesertib are provided below.
Western Blot Analysis of ATM Signaling Pathway
This protocol is based on the methods described for preclinical studies of Lartesertib (M4076).[5]
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Cell Culture and Treatment:
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Human lung carcinoma A549 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
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Cells are seeded at an appropriate density and allowed to adhere overnight.
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Cells are pre-treated with 1 µM Lartesertib or vehicle (DMSO) for 1 hour.
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Following pre-treatment, cells are exposed to 5 Gy of ionizing radiation.
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Cell lysates are prepared 6 hours post-irradiation.
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Protein Extraction and Quantification:
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Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Protein concentration in the supernatant is determined using a BCA protein assay kit.
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SDS-PAGE and Western Blotting:
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Equal amounts of protein (20-30 µg) are resolved on a 4-12% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
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The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
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The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated and total forms of ATM, CHK2, p53, KAP1, and a loading control (e.g., β-actin).
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The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Cell Cycle Analysis by Flow Cytometry
This is a generalized protocol for assessing cell cycle distribution.
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Cell Treatment and Preparation:
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Cells are treated with Lartesertib at various concentrations for a specified duration (e.g., 24 hours).
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For S-phase analysis, cells are pulsed with 10 µM Bromodeoxyuridine (BrdU) for 1 hour before harvesting.[6]
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Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing, and stored at -20°C overnight.
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Staining:
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Fixed cells are washed with PBS and then treated with 2N HCl and 0.5% Triton X-100 to denature the DNA.
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Cells are neutralized with 0.1 M sodium borate.
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Cells are incubated with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).[6]
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Cells are then stained with a DNA-intercalating dye such as 7-Aminoactinomycin D (7-AAD) in a solution containing RNase A.[6]
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Flow Cytometry:
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Samples are analyzed on a flow cytometer.
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The fluorescence of the anti-BrdU antibody and 7-AAD is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a standard protocol to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment and Staining:
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Cells are treated with Lartesertib as required.
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Both adherent and suspension cells are collected and washed with cold PBS.
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Cells are resuspended in 1X Annexin V binding buffer.
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Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
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The cells are incubated for 15 minutes at room temperature in the dark.
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Flow Cytometry:
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1X Annexin V binding buffer is added to each sample before analysis on a flow cytometer.
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The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
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Conclusion
(Rac)-Lartesertib is a highly potent and selective ATM inhibitor that disrupts the DNA damage response in cancer cells. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and inhibition of DNA repair, provides a strong rationale for its clinical development, both as a monotherapy in tumors with specific DDR deficiencies and as a sensitizing agent in combination with DNA-damaging therapies. The quantitative data from early clinical trials are encouraging, demonstrating target engagement at tolerable doses. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of oncology and DNA damage response. Further investigation into biomarkers that predict sensitivity to Lartesertib will be crucial for its successful clinical implementation.
References
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. TUNEL assay - Wikipedia [en.wikipedia.org]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nationwidechildrens.org [nationwidechildrens.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
